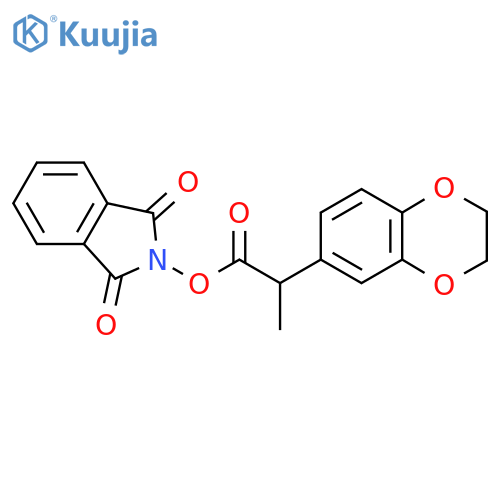

Cas no 2248299-92-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate

- 2248299-92-3

- EN300-6519548

-

- インチ: 1S/C19H15NO6/c1-11(12-6-7-15-16(10-12)25-9-8-24-15)19(23)26-20-17(21)13-4-2-3-5-14(13)18(20)22/h2-7,10-11H,8-9H2,1H3

- InChIKey: WYRICKOOWHLFPQ-UHFFFAOYSA-N

- ほほえんだ: O1CCOC2C=CC(=CC1=2)C(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C

計算された属性

- せいみつぶんしりょう: 353.08993720g/mol

- どういたいしつりょう: 353.08993720g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 569

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 82.1Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6519548-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate |

2248299-92-3 | 95.0% | 0.25g |

$657.0 | 2025-03-14 | |

| Enamine | EN300-6519548-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate |

2248299-92-3 | 95.0% | 5.0g |

$2070.0 | 2025-03-14 | |

| Enamine | EN300-6519548-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate |

2248299-92-3 | 95.0% | 1.0g |

$714.0 | 2025-03-14 | |

| Enamine | EN300-6519548-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate |

2248299-92-3 | 95.0% | 2.5g |

$1399.0 | 2025-03-14 | |

| Enamine | EN300-6519548-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate |

2248299-92-3 | 95.0% | 0.1g |

$628.0 | 2025-03-14 | |

| Enamine | EN300-6519548-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate |

2248299-92-3 | 95.0% | 10.0g |

$3069.0 | 2025-03-14 | |

| Enamine | EN300-6519548-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate |

2248299-92-3 | 95.0% | 0.05g |

$600.0 | 2025-03-14 | |

| Enamine | EN300-6519548-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate |

2248299-92-3 | 95.0% | 0.5g |

$685.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate 関連文献

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate (CAS No. 2248299-92-3)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate, identified by its CAS number 2248299-92-3, represents a fascinating molecule in the realm of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention due to their potential biological activities and structural complexity. The presence of both isoindole and benzodioxin moieties in its structure suggests a unique interplay of electronic and steric effects that could contribute to its pharmacological properties.

In recent years, the exploration of dihydroisoindole and dihydrobenzodioxin derivatives has been extensively studied for their roles in medicinal chemistry. These scaffolds are known for their ability to modulate various biological pathways, making them valuable candidates for drug discovery. The specific arrangement of functional groups in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate (CAS No. 2248299-92-3) suggests that it may exhibit potent interactions with target proteins or enzymes relevant to therapeutic intervention.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutic agents. The combination of the 1,3-dioxo group and the propanoate side chain introduces multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This flexibility is particularly important in drug design, where optimizing solubility, bioavailability, and metabolic stability is crucial.

Recent studies have highlighted the importance of isoindole derivatives in medicinal chemistry due to their ability to engage with biological targets in unique ways. The benzodioxin moiety further enhances the structural complexity and potential biological activity of this compound. Research has shown that molecules containing benzodioxin rings often exhibit properties such as anti-inflammatory, analgesic, and even neuroprotective effects. The presence of both these motifs in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate (CAS No. 2248299-92-3) makes it an intriguing candidate for further investigation.

The synthesis of this compound involves sophisticated organic transformations that highlight the expertise required in modern pharmaceutical chemistry. The construction of the dihydroisoindole core necessitates careful control over reaction conditions to ensure high yield and purity. Similarly, the introduction of the dihydrobenzodioxin unit requires precise functionalization strategies to achieve the desired molecular architecture. These synthetic challenges underscore the complexity and sophistication involved in developing novel chemical entities like this one.

In terms of biological activity, preliminary studies suggest that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-ylopropanoate (CAS No. 2248299- 92 ) may exhibit promising effects on various disease pathways. For instance, the compound’s structure resembles known bioactive molecules that target enzymes involved in metabolic disorders or inflammatory responses. Further research is needed to elucidate its exact mechanism of action and therapeutic potential.

The integration of computational chemistry and high-throughput screening techniques has accelerated the process of identifying promising drug candidates like this one. By leveraging advanced modeling tools and experimental data, researchers can rapidly assess the binding affinity and selectivity of small molecules against biological targets. This approach has been instrumental in validating the potential of compounds such as 1, 3 - dioxo - 2, 3 - dihydro - 1H - isoindol - 2 - ylyl ( ( [

2248299-92-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate) 関連製品

- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)

- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)

- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 897501-40-5(N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)

- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)

- 95732-59-5(Hedyotisol A)

- 1443354-19-5(2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol)

- 1274052-38-8(ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)

- 1807252-21-6(Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate)

- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)